molecular formula C13H8F3NO B1421748 2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine CAS No. 1187164-94-8

2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine

Cat. No. B1421748
CAS RN: 1187164-94-8
M. Wt: 251.2 g/mol
InChI Key: YFEUGJBAJRGKTN-UHFFFAOYSA-N
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Description

2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine is a chemical compound with the molecular formula C13H8F3NO . It has a molecular weight of 251.21 g/mol . The IUPAC name for this compound is (4-methyl-3-pyridinyl)(3,4,5-trifluorophenyl)methanone .


Molecular Structure Analysis

The InChI code for 2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine is 1S/C13H8F3NO/c1-7-3-2-4-17-12(7)13(18)8-5-9(14)11(16)10(15)6-8/h2-6H,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.

Scientific Research Applications

Luminescence in Rhenium(I) Complexes

2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine, as part of rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, demonstrates unique blue-green luminescence. The complexes show rare emission wavelengths in the blue-green region (465–511 nm) both in solution and solid state, contrasting with the common emission spectra of rhenium(I) tricarbonyl complexes (Li et al., 2012).

Advancements in Polymer Technology

A diamine containing pyridine and trifluoromethylphenyl groups, related to 2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine, was synthesized and used to develop fluorinated polyamides with pyridine and sulfone moieties. These polymers are amorphous, highly soluble in organic solvents, exhibit high glass transition temperatures (280–318°C), and produce transparent, strong films. The materials also display low moisture absorption, low dielectric constants, and high transparency (Liu et al., 2013).

Catalytic Applications

Palladium pincer-type complexes and sulfur adducts of pyridine-bridged bis(1,2,3-triazolin-5-ylidenes) were synthesized, offering insights into catalytic activities, particularly in Mizoroki-Heck reactions. The study provides valuable information on the synthesis, characterization, and potential catalytic applications of these compounds, contributing to advancements in catalysis science (Wang et al., 2018).

Synthesis of Novel Compounds

A multicomponent reaction involving imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates was explored, revealing a straightforward approach to synthesizing fully substituted furans. This method offers a novel pathway in organic synthesis for producing diverse and complex furanic structures, expanding the scope of synthetic organic chemistry (Pan et al., 2010).

Future Directions

Trifluoromethylpyridines, including 2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

(2-methylpyridin-4-yl)-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c1-7-4-8(2-3-17-7)13(18)9-5-10(14)12(16)11(15)6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEUGJBAJRGKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501209521
Record name (2-Methyl-4-pyridinyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine

CAS RN

1187164-94-8
Record name (2-Methyl-4-pyridinyl)(3,4,5-trifluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methyl-4-pyridinyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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